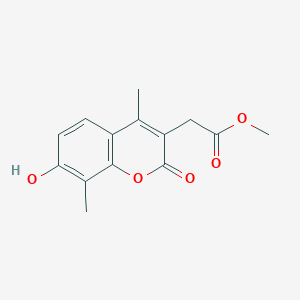

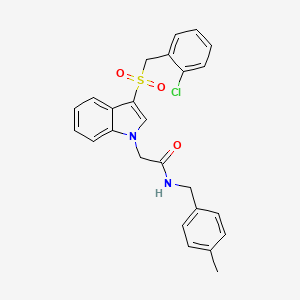

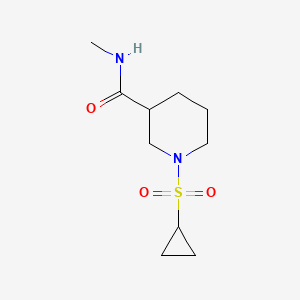

![molecular formula C17H12N2O B2860243 4-(Benzo[cd]indol-2-ylamino)phenol CAS No. 392714-38-4](/img/structure/B2860243.png)

4-(Benzo[cd]indol-2-ylamino)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Benzo[cd]indol-2-ylamino)phenol, also known as BI-69A11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of indole-based molecules, which are known to possess a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Indole derivatives, including 4-(Benzo[cd]indol-2-ylamino)phenol , have been extensively studied for their potential in treating various types of cancer. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis . Their ability to target specific pathways involved in cancer cell growth makes them valuable in the development of new chemotherapeutic agents.

Antimicrobial Activity

The indole moiety is known to possess antimicrobial properties. Research has shown that indole derivatives can be effective against a range of microbes, making them potential candidates for the development of new antibiotics .

Treatment of Neurological Disorders

Indoles have been implicated in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems. This includes potential applications in the treatment of depression, anxiety, and other mood disorders .

Anti-metastatic Agents

Some indole derivatives have been designed to target lysosomes in cancer cells, acting as anti-metastatic agents. They can inhibit cancer cell migration and may be used to prevent the spread of cancer to other parts of the body .

Lysosome-Targeted Therapeutics

Beyond their anti-metastatic properties, these compounds can also serve as lysosome-targeted therapeutics. They can induce autophagy and apoptosis in cancer cells, which is a promising strategy for cancer treatment .

Biological Imaging

Certain indole derivatives can be used as imaging agents due to their fluorescent properties. This application is particularly useful in tracking the distribution and accumulation of drugs within biological systems .

Wirkmechanismus

Target of Action

The primary targets of 4-(Benzo[cd]indol-2-ylamino)phenol are lysosomes . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .

Mode of Action

The compound enters the cancer cells via the polyamine transporter localized in the lysosomes . It then induces autophagy and apoptosis . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by the compound is mutually reinforcing .

Biochemical Pathways

The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . This pathway is crucial for maintaining cellular homeostasis by removing damaged organelles and proteins. The compound’s action on this pathway leads to the induction of autophagy and apoptosis, contributing to its anti-cancer effects .

Pharmacokinetics

Its ability to enter cells via the polyamine transporter suggests it may have good cellular permeability .

Result of Action

The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells, leading to the inhibition of cancer cell migration . Additionally, it exhibits stronger green fluorescence than its precursor, indicating its potential as an imaging agent .

Action Environment

The compound’s mode of action suggests that its efficacy could be influenced by the expression levels of the polyamine transporter and the cellular environment’s propensity for autophagy and apoptosis .

Eigenschaften

IUPAC Name |

4-(benzo[cd]indol-2-ylamino)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-13-9-7-12(8-10-13)18-17-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,20H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRWASBJYYGTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=NC3=CC=C2)NC4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[cd]indol-2-ylamino)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

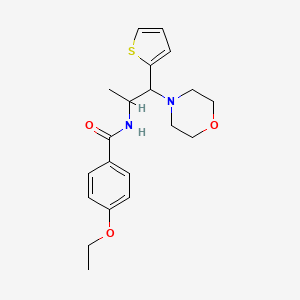

![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2860166.png)

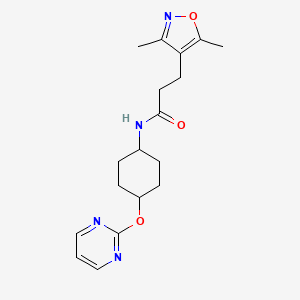

![2-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2860171.png)

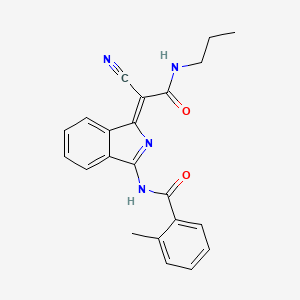

![2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2860172.png)

![Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2860181.png)

![4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid](/img/structure/B2860182.png)